molecular formula C8H10INO B8565153 4-Iodo-2-methoxy-3,5-dimethylpyridine

4-Iodo-2-methoxy-3,5-dimethylpyridine

Cat. No.: B8565153
M. Wt: 263.08 g/mol
InChI Key: ZYDSBNIUTYENQC-UHFFFAOYSA-N
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Description

4-Iodo-2-methoxy-3,5-dimethylpyridine is a substituted pyridine derivative featuring an iodine atom at the 4-position, a methoxy group at the 2-position, and methyl groups at the 3- and 5-positions. This compound’s structure combines steric bulk (from the iodine and methyl groups) with electronic modulation (via the methoxy group), making it a versatile intermediate in organic synthesis, medicinal chemistry, and catalysis.

Properties

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

4-iodo-2-methoxy-3,5-dimethylpyridine

InChI

InChI=1S/C8H10INO/c1-5-4-10-8(11-3)6(2)7(5)9/h4H,1-3H3

InChI Key

ZYDSBNIUTYENQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1I)C)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Analogues

The following table summarizes key pyridine derivatives structurally related to 4-Iodo-2-methoxy-3,5-dimethylpyridine, highlighting substituent positions, molecular weights, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Findings Source
This compound I (C4), OCH3 (C2), CH3 (C3, C5) ~309.10 Potential intermediate for cross-coupling reactions, ligand synthesis
4-Methoxy-3,5-dimethylpyridine OCH3 (C4), CH3 (C3, C5) ~153.18 Hydrophobic moiety in Hsp90 inhibitors (e.g., BIIB021 derivatives)
2-Iodo-3,5-dimethylpyridine I (C2), CH3 (C3, C5) 233.05 Organic synthesis, aryl halide coupling
3-Iodo-2-methoxy-5-methylpyridine I (C3), OCH3 (C2), CH3 (C5) ~265.08 Catalogued as a specialty chemical
3,5-Dimethyl-2-ethylpyridine CH3 (C3, C5), C2H5 (C2) ~149.23 Detected in bioactive microbial extracts

Key Comparative Insights

Electronic and Steric Effects: The 4-iodo substituent in this compound introduces significant steric hindrance and polarizability compared to non-halogenated analogs like 4-methoxy-3,5-dimethylpyridine. This enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) where iodine serves as a superior leaving group . For instance, in Hsp90 inhibitors, the analogous 4-methoxy-3,5-dimethylpyridine moiety stabilizes π–π stacking interactions in hydrophobic protein pockets .

Positional Isomerism :

  • 2-Iodo-3,5-dimethylpyridine () demonstrates how iodine placement affects reactivity. The C2-iodo isomer may exhibit distinct electronic properties and regioselectivity in substitution reactions compared to the C4-iodo derivative.

The iodine atom in the target compound could modulate pharmacokinetics or target engagement in similar drug-discovery contexts.

Stability and Storage :

  • Pyridine derivatives with methoxy and methyl groups (e.g., LHE components in ) show stability under varied temperatures, though color changes may occur. This suggests that this compound could exhibit comparable shelf stability if stored properly .

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